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Compound of Interest

Compound Name:
7-Fluoro-1H-spiro[indole-3,4'-

oxane]-2-one

CAS No.: 1695305-20-4

Cat. No.: B2545032

Get Quote

The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, forming the

core of numerous natural products and synthetic compounds with a wide spectrum of biological

activities. These activities include potential anticancer, antiviral, and anti-inflammatory

properties. The unique three-dimensional architecture of the spiro center imparts

conformational rigidity, which can lead to high-affinity and selective interactions with biological

targets. The introduction of a fluorine atom, as in 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one,

can further modulate the compound's pharmacokinetic and pharmacodynamic properties, such

as metabolic stability and binding affinity.

Given the subtle structural variations that can lead to profound differences in biological

function, the unambiguous characterization of these complex molecules is paramount in the

drug discovery and development process. Among the arsenal of analytical techniques

available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as

the initial and one of the most powerful tools for elucidating the molecular structure in solution.

This guide provides a comprehensive analysis of the 1H NMR characterization of 7-Fluoro-1H-
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spiro[indole-3,4'-oxane]-2-one, compares this technique with other analytical methods, and

presents a detailed experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum of 7-Fluoro-1H-
spiro[indole-3,4'-oxane]-2-one
While an experimental spectrum for the title compound is not readily available in the public

domain, a detailed prediction of its ¹H NMR spectrum can be constructed based on established

chemical shift principles and data from analogous structures. The expected spectrum is a

composite of signals arising from the 7-fluoro-oxindole core and the spiro-linked oxane ring.

Aromatic Region (δ 6.8 - 7.3 ppm): The fluorine atom at the 7-position significantly influences

the chemical shifts and coupling patterns of the aromatic protons (H-4, H-5, and H-6) through

both electronic effects and through-bond scalar coupling.

H-4: This proton is expected to appear as a doublet of doublets, with a large ortho-coupling

to H-5 and a smaller meta-coupling to H-6.

H-5: This proton will likely resonate as a triplet (or more accurately, a doublet of doublets with

similar coupling constants) due to ortho-coupling with both H-4 and H-6.

H-6: This proton is expected to be a doublet of doublets of doublets (ddd) due to ortho-

coupling to H-5, meta-coupling to H-4, and an additional ortho-coupling to the fluorine at C-7.

Indole NH Proton (δ ~8.0 - 10.5 ppm): The amide proton (N-H) of the oxindole ring is

anticipated to appear as a broad singlet. Its chemical shift is highly dependent on the solvent,

concentration, and temperature due to hydrogen bonding effects.

Oxane Ring Protons (δ 1.8 - 4.2 ppm): The protons on the oxane ring will exhibit more complex

signals due to their diastereotopic nature arising from the chiral spiro center.

Axial and Equatorial Protons: The chair conformation of the oxane ring results in distinct axial

and equatorial protons for each methylene group.

Protons adjacent to Oxygen (H-3' and H-5'): These protons are deshielded by the

electronegative oxygen atom and are expected to resonate in the range of δ 3.5 - 4.2 ppm as

complex multiplets.
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Other Methylene Protons (H-2' and H-6'): These protons will appear further upfield, likely in

the range of δ 1.8 - 2.5 ppm, also as complex multiplets.

Predicted ¹H NMR Data Summary

Proton
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constants (J,
Hz)

Integration

NH 8.0 - 10.5 br s - 1H

H-4 ~7.2 dd
JH4-H5 ≈ 8.0,

JH4-H6 ≈ 1.0
1H

H-5 ~6.9 t (or dd)
JH5-H4 ≈ 8.0,

JH5-H6 ≈ 8.0
1H

H-6 ~6.8 ddd

JH6-H5 ≈ 8.0,

JH6-F ≈ 9.0,

JH6-H4 ≈ 1.0

1H

H-3', H-5' 3.5 - 4.2 m - 4H

H-2', H-6' 1.8 - 2.5 m - 4H

A Comparative Guide to Analytical Techniques for
Spirooxindole Characterization
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization

relies on a combination of analytical techniques. Each method provides unique and

complementary information.
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Technique
Information
Provided

Advantages for this
Molecule

Limitations

¹H NMR

Proton environment,

connectivity (through

coupling), and relative

stereochemistry.

Provides a detailed

map of the proton

framework; sensitive

to subtle

stereochemical

differences.

Signal overlap in the

aliphatic region can be

challenging; does not

directly observe the

carbon skeleton.

¹³C NMR

Carbon skeleton,

number of unique

carbons, and

hybridization.[1][2]

Complements ¹H

NMR by revealing the

carbon framework;

less signal overlap.[1]

Lower sensitivity

requiring more sample

or longer acquisition

times; no coupling

information in

standard decoupled

spectra.[2]

2D NMR (COSY,

HSQC)

Atom-to-atom

connectivity (¹H-¹H in

COSY, ¹H-¹³C in

HSQC).[3][4][5]

Unambiguously

assigns protons and

carbons, resolving

overlap in the 1D

spectra, especially for

the complex oxane

ring system.[3][4][5]

Requires longer

experiment times and

more complex data

analysis.

Mass Spectrometry

(MS)

Molecular weight and

elemental composition

(with HRMS).

Confirms the

molecular formula and

provides

fragmentation patterns

that can support the

proposed structure.

Does not provide

information on

stereochemistry or

connectivity of

isomers.

X-ray Crystallography Precise 3D atomic

coordinates, bond

lengths, bond angles,

and absolute

stereochemistry.[6][7]

[8][9]

The definitive method

for determining the

absolute configuration

of the spiro center.[6]

[7][8][9]

Requires a suitable

single crystal, which

can be difficult to

obtain. The

determined structure

is in the solid state

and may differ from
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the solution

conformation.

Logical Framework for Structural Elucidation

NMR Spectroscopy

1H NMR
(Proton Framework)

2D NMR (COSY, HSQC)
(Connectivity)

Initial Data

13C NMR
(Carbon Skeleton)

Complements

Complete Structural
Elucidation

Defines Connectivity

Mass Spectrometry
(Molecular Formula)

Confirms Formula

X-ray Crystallography
(3D Structure & Absolute Stereochemistry)

Definitive 3D Structure

Click to download full resolution via product page

Caption: Interplay of analytical techniques for comprehensive structural elucidation.

Experimental Protocol for ¹H NMR Acquisition
This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum of

7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one.

1. Sample Preparation[10][11]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully

soluble. DMSO-d₆ is often a good choice for spirooxindoles as it can solubilize a wide range

of polarities and the NH proton is often well-resolved. CDCl₃ is another common alternative.

Sample Concentration: For a standard ¹H NMR experiment, dissolve 1-5 mg of the

compound in 0.6-0.7 mL of the deuterated solvent.[10]
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Procedure:

Weigh the sample accurately into a clean, dry vial.

Add the deuterated solvent using a pipette.

Gently vortex or sonicate the vial until the sample is completely dissolved.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade

spectral quality.[11]

Ensure the sample height in the NMR tube is approximately 4-5 cm.[10][11]

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be

adjusted based on the specific instrument and sample concentration.

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium

signal of the solvent and perform automatic or manual shimming to optimize the magnetic

field homogeneity.

Acquisition Parameters:

Experiment: Standard 1D proton experiment.

Pulse Program: A simple pulse-acquire sequence (e.g., 'zg30' on a Bruker instrument).

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

Receiver Gain (RG): Set automatically by the instrument.

Acquisition Time (AQ): ~2-4 seconds.

Relaxation Delay (D1): 1-2 seconds.
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Spectral Width (SW): Typically 0-12 ppm.

3. Data Processing

Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3

Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are

in the positive absorptive mode.

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its

known value (e.g., DMSO-d₆ at δ 2.50 ppm).

Integration: Integrate the signals to determine the relative number of protons corresponding

to each peak.

Experimental Workflow Diagram
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Caption: Step-by-step workflow for 1H NMR characterization.
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Conclusion
The ¹H NMR spectrum of 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one provides a wealth of

structural information that is fundamental to its characterization. A detailed analysis of the

aromatic and aliphatic regions allows for the verification of the core structure and provides

insights into its conformation. However, for a molecule of this complexity, especially with a

chiral spiro center, relying solely on ¹H NMR is insufficient for unambiguous structural

elucidation. A synergistic approach, integrating ¹³C NMR, 2D NMR techniques like COSY and

HSQC, and mass spectrometry, is essential to confirm connectivity and molecular formula.

Ultimately, for the definitive determination of its three-dimensional structure and absolute

stereochemistry, single-crystal X-ray crystallography remains the gold standard. By

understanding the strengths and limitations of each technique, researchers can strategically

design an analytical workflow that ensures the comprehensive and accurate characterization of

novel spirooxindole-based drug candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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